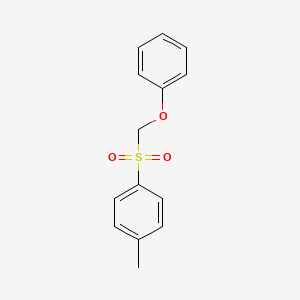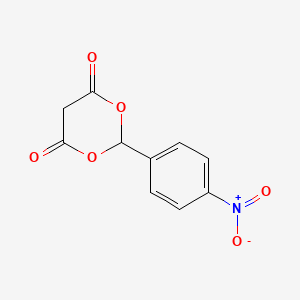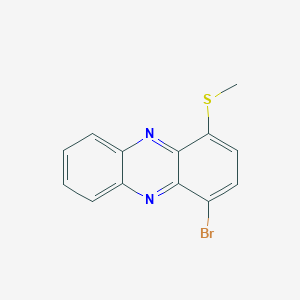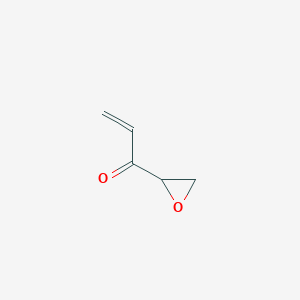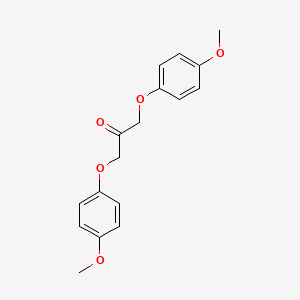![molecular formula C13H14O3 B14624868 2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- CAS No. 57052-86-5](/img/structure/B14624868.png)
2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is a heterocyclic compound that features a fused pyran and benzoxepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of electrophilic reagents followed by nucleophilic reagents to form the desired ring structure . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antitumor activity may be due to its ability to inhibit certain enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrano[3,2-h]quinoline: This compound shares a similar pyran ring but differs in the fused ring system.
7H-Pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: Another compound with a similar pyran ring but a different fused ring system.
Uniqueness
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57052-86-5 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2,3,4,7,8,9-hexahydropyrano[3,2-h][1]benzoxepin-6-one |
InChI |
InChI=1S/C13H14O3/c14-11-4-2-6-16-13-8-12-9(7-10(11)13)3-1-5-15-12/h7-8H,1-6H2 |
Clave InChI |
BAVXFDXXXPYVHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C2OC1)OCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

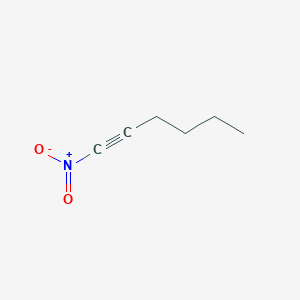


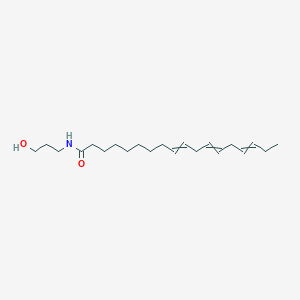
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
